7-Ethyl Theophylline
CAS No.: 23043-88-1
Cat. No.: VC20758282
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23043-88-1 |
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Molecular Formula | C9H12N4O2 |
Molecular Weight | 208.22 g/mol |
IUPAC Name | 7-ethyl-1,3-dimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C9H12N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h5H,4H2,1-3H3 |
Standard InChI Key | RPOQNHMXOPWCEK-UHFFFAOYSA-N |
SMILES | CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES | CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Mechanism of Action
7-Ethyltheophylline shares similar mechanisms of action with theophylline, primarily acting as a phosphodiesterase (PDE) inhibitor and an adenosine receptor blocker.
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Phosphodiesterase Inhibition: By inhibiting PDE enzymes, 7-Ethyltheophylline increases the levels of cyclic AMP (cAMP), enhancing cellular signaling pathways involved in smooth muscle relaxation and anti-inflammatory effects.
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Adenosine Receptor Blockade: Blocking adenosine receptors contributes to the bronchodilatory and stimulant effects of the compound.
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Histone Deacetylase Activation: It may activate histone deacetylases (HDACs), which play a crucial role in gene expression regulation, potentially suppressing pro-inflammatory cytokines and contributing to therapeutic effects in conditions like asthma.
Pharmacokinetics
Theophylline, the parent compound of 7-Ethyltheophylline, is well absorbed when taken orally, with an average bioavailability of 96%. 7-Ethyltheophylline is known to distribute rapidly into fat-free tissues and body water. The compound is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system.
Pharmacological Applications
7-Ethyltheophylline is primarily studied for its bronchodilator effects, making it relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves relaxing bronchial smooth muscles and improving airflow.
Controlled Release Formulations
Research has focused on developing controlled-release formulations using this compound to enhance bioavailability and minimize side effects associated with rapid drug release.
Controlled Release Characteristics
Formulation Type | Release Rate (%) | Duration (hours) | Comments |
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Hydrogel-based | 75% | 12 | Sustained release observed |
Ethyl cellulose microspheres | 85% | 24 | Enhanced stability and efficacy |
Conventional tablets | 60% | 6 | Rapid release noted |
The data indicates that formulations incorporating this compound can achieve higher sustained release rates compared to conventional methods.
Apoptosis Induction
Research indicates that 7-Ethyltheophylline can induce apoptosis in certain cell types, potentially through pathways involving oxidative stress and mitochondrial dysfunction. In vitro experiments have shown that it can induce apoptosis in cancer cells.
Analytical Techniques
Various analytical methods are employed to study the pharmacokinetics and efficacy of 7-Ethyltheophylline:
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High-Performance Liquid Chromatography (HPLC): Commonly used for quantifying drug concentration in biological samples.
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Spectrophotometry: Utilized for measuring absorption at specific wavelengths related to the compound's structure.
These methods ensure precise determination of drug levels in both clinical and research settings, facilitating effective monitoring of therapeutic outcomes.
Comparison with Similar Compounds
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Theophylline: A parent compound with similar bronchodilator and stimulant properties.
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Dyphylline: Another derivative of theophylline with enhanced solubility and similar pharmacological effects.
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Xanthinol Nicotinate: A derivative used as a vasodilator and cognitive enhancer.
7-Ethyltheophylline is unique due to the presence of the ethyl group at the seventh position, which can potentially enhance its biological activity and pharmacokinetic properties compared to theophylline.
Synthesis
7- (Ethylaryl) theophylline derivatives can be synthesized by reacting theophylline with 1,2-chloroethanol or 1,2-dichloroethane in a 2N sodium hydroxide solution in the presence of tetrabutylammonium (TBA) as a catalyst . The use of TBA increases the yield to around 80% . Condensation of chloromethylaryl and thioaryl with these compounds leads to the 7N-theophylline derivatives .
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